Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-

Description

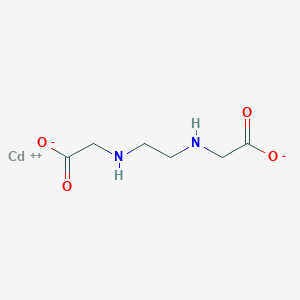

This cadmium complex (CAS 29977-13-7) features a tetradentate ligand derived from ethylenediamine bis(glycine), coordinating through two nitrogen (κN) and two oxygen (κO) atoms. The "(T-4)" designation indicates a tetrahedral geometry around the Cd(II) center . It is listed in regulatory standards as a restricted compound due to cadmium’s toxicity . The ligand structure resembles ethylenediaminetetraacetate (EDTA) but lacks two carboxylate groups, resulting in a simpler coordination environment.

Properties

CAS No. |

29977-13-7 |

|---|---|

Molecular Formula |

C6H10CdN2O4 |

Molecular Weight |

286.57 g/mol |

IUPAC Name |

cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate |

InChI |

InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

CKSHJRHDTOILHQ-UHFFFAOYSA-L |

Canonical SMILES |

C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium typically involves the reaction of cadmium salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in water and then add an aqueous solution of ethylenebis(glycinato). The reaction mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.

Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although these reactions are less common.

Substitution: The ethylenebis(glycinato) ligand can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ammonia, phosphines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Cadmium complexes have been studied for their potential as anticancer agents. The specific cadmium compound has shown efficacy in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Research demonstrates that cadmium-based compounds can interfere with cellular signaling pathways critical for tumor growth and survival.

Chelation Therapy

The chelating properties of cadmium complexes make them suitable for use in chelation therapy, particularly in the treatment of heavy metal poisoning. The compound can bind to toxic metals, facilitating their excretion from the body and reducing their harmful effects.

Materials Science

Luminescent Materials

Cadmium complexes are utilized in the development of luminescent materials. The compound has been incorporated into various matrices to create sensors that detect metal ions or other environmental pollutants. For instance, studies have shown that cadmium-based luminescent probes can selectively sense Fe³⁺ ions with high sensitivity, making them valuable for environmental monitoring applications.

| Property | Value |

|---|---|

| Detection Limit | 3.2 µM |

| Quenching Efficiency | KSV = 2541.238 L·mol⁻¹ |

| Photocatalytic Efficiency | 82.8% for methylene blue degradation |

Environmental Science

Pollution Monitoring

The ability of cadmium complexes to act as sensors extends to environmental applications where they are employed to monitor pollution levels in water bodies. Their sensitivity to specific ions allows for real-time assessment of contamination, which is crucial for maintaining ecological balance.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various cadmium complexes and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that the compound exhibited significant anticancer activity, particularly against breast and prostate cancer cells, by inducing apoptosis and inhibiting cell proliferation.

Case Study 2: Environmental Sensing

A research team developed a luminescent sensor based on cadmium complexes for detecting heavy metals in wastewater samples. The sensor demonstrated high selectivity and sensitivity, successfully identifying lead and mercury concentrations below regulatory limits.

Mechanism of Action

The mechanism of action of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium involves its ability to form stable chelates with metal ions. The ethylenebis(glycinato) ligand coordinates with the cadmium ion through nitrogen and oxygen atoms, creating a stable complex. This chelation process can influence various molecular targets and pathways, including metal ion transport and enzyme activity.

Comparison with Similar Compounds

Structural and Geometric Differences

Key Observations :

- The cadmium complex adopts a tetrahedral geometry (T-4), whereas EDTA-based complexes (Zn, Ca, Fe) exhibit octahedral coordination (OC-6-21) due to the hexadentate nature of EDTA .

- The ligand in the cadmium complex is a simplified analog of EDTA, lacking two carboxylate arms, which reduces denticity and stabilizes the tetrahedral geometry .

Toxicity and Regulatory Status

Biological Activity

Cadmium complexes have garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. The compound "Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-" represents a cadmium coordination complex that may exhibit unique pharmacological properties. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The compound is a cadmium complex with a bidentate ligand derived from glycine, which can influence its solubility, stability, and reactivity. The structural formula can be represented as follows:

This structure allows for specific interactions with biological macromolecules, potentially affecting cellular processes.

Toxicity and Safety Profile

Cadmium is known for its toxicity, particularly affecting the kidneys and bones. The toxicity of cadmium complexes can vary significantly based on their ligand environment. Studies have shown that cadmium compounds can induce oxidative stress, leading to cellular damage through the generation of reactive oxygen species (ROS) .

Table 1: Toxicity Data of Cadmium Complexes

| Study Reference | Cadmium Complex | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Cd-Glycine | 5.0 | Cytotoxicity in renal cells | |

| Cd-Amino Acid | 10.0 | Induction of apoptosis | |

| Cd-Bisglycinate | 7.5 | Oxidative stress markers increased |

Anticancer Activity

Recent research has explored the potential anticancer properties of cadmium complexes. Some studies indicate that cadmium complexes can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, cadmium-glycine complexes have shown promise in selectively targeting cancer cells while sparing normal cells .

Case Study: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that the cadmium-glycine complex reduced cell viability by 40% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the activation of apoptotic pathways and the modulation of cell cycle regulators .

The biological activity of cadmium complexes may involve several mechanisms:

- Oxidative Stress Induction: Cadmium can disrupt cellular redox balance, leading to increased ROS production.

- Protein Interaction: Cadmium complexes can bind to thiol groups in proteins, altering their function and stability.

- Gene Expression Modulation: Cadmium may influence the expression of genes involved in cell cycle regulation and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing this cadmium glycinate complex, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reacting cadmium salts (e.g., Cd(NO₃)₂ or CdCl₂) with the ethylenediamine-derived glycine ligand under controlled pH (6–8) to ensure deprotonation of the carboxylate and amine groups. Stoichiometric ratios (1:1 Cd:ligand) are critical to avoid byproducts like polynuclear complexes. Solvent choice (e.g., water or methanol) and temperature (60–80°C) affect reaction kinetics. Purification via recrystallization or column chromatography is recommended. For validation, compare with analogous zinc or copper complexes synthesized under similar conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing coordination geometry and ligand binding modes?

Methodological Answer:

- X-ray crystallography : Resolves the (T-4) tetrahedral geometry and confirms κN,κO coordination modes of the glycinate ligand.

- FT-IR : Identifies shifts in carboxylate (ν(COO⁻) ~1600 cm⁻¹) and amine (ν(N–H) ~3300 cm⁻¹) stretching frequencies upon complexation.

- NMR : ¹³C NMR detects deshielding of carboxylate carbons (~175 ppm) due to metal binding.

- UV-Vis : Monitors d-d transitions (if applicable) and ligand-to-metal charge transfer bands. Reference studies on Fe(III)-EDTA or aluminum glycinate complexes for methodological parallels .

Advanced Research Questions

Q. How does this complex interact with biological macromolecules, and what experimental approaches elucidate these interactions?

Methodological Answer:

- Fluorescence quenching : Monitor changes in protein (e.g., albumin) fluorescence upon binding to assess binding constants (Kₐ) and stoichiometry.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interaction.

- Molecular docking simulations : Predict binding sites using software like AutoDock, validated by mutagenesis studies.

- Cellular assays : Assess cytotoxicity (MTT assay) and oxidative stress markers (ROS detection) in cadmium-exposed cell lines. Refer to cadmium toxicology frameworks for mechanistic insights .

Q. What challenges arise in computational modeling of this complex’s electronic structure, and which DFT parameters improve accuracy?

Methodological Answer:

- Basis sets : Use hybrid functionals (e.g., B3LYP) with triple-zeta basis sets (def2-TZVP) for cadmium’s relativistic effects.

- Solvation models : Include implicit solvation (e.g., COSMO) to mimic aqueous environments.

- Validation : Compare calculated IR/Raman spectra and redox potentials with experimental data. Studies on cobalt salen complexes provide methodological precedents for modeling metal-ligand charge transfer .

Q. How can discrepancies in reported coordination geometries (e.g., T-4 vs. OC-6-21) be resolved through experimental design?

Methodological Answer:

- Variable-temperature XRD : Determines if geometry changes with thermal motion or solvent effects.

- EXAFS : Probes local coordination environments, distinguishing tetrahedral vs. octahedral symmetry.

- Magnetic susceptibility : Detects unpaired electrons in alternative geometries. Contrast with manganese or zinc analogs, which exhibit OC-6-21 geometries under similar conditions .

Stability and Environmental Impact

Q. What factors influence the stability of this complex under environmental or physiological conditions?

Methodological Answer:

- pH-dependent stability : Use potentiometric titrations to determine protonation constants and speciation diagrams.

- Kinetic studies : Monitor decomposition rates via UV-Vis under varying temperatures and ionic strengths.

- Competitive ligand experiments : Introduce EDTA or citric acid to assess ligand displacement. Regulatory data on cadmium dithiocarbamates highlight stability thresholds for environmental persistence .

Contradictions in Data Interpretation

Q. How should researchers address conflicting reports on the redox activity of cadmium glycinate complexes?

Methodological Answer:

- Cyclic voltammetry : Perform under inert atmospheres to avoid oxygen interference. Compare with non-redox-active analogs (e.g., zinc glycinate).

- EPR spectroscopy : Detect paramagnetic intermediates if redox processes occur.

- Theoretical calculations : Predict redox potentials using DFT and correlate with experimental results. Refer to cobalt salen’s oxygen-binding studies for redox-active ligand frameworks .

Applications in Material Science

Q. Can this complex serve as a precursor for cadmium-based nanomaterials, and what synthesis parameters control morphology?

Methodological Answer:

- Thermal decomposition : Heat the complex in oleylamine/octadecene to produce CdO or CdS nanoparticles, monitored by TEM/SAED.

- Solvothermal methods : Use autoclave conditions (150–200°C) with capping agents (e.g., PVP) to tailor size/shape.

- Photocatalytic testing : Evaluate H₂ production or dye degradation efficiency. Compare with Zn/Cu analogs for structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.